
Naphthalene-1,2,4,5,8-pentol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-1,2,4,5,8-pentol is an organic compound belonging to the class of naphthols and derivatives. It is characterized by the presence of five hydroxyl (-OH) groups attached to the naphthalene ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-1,2,4,5,8-pentol typically involves multi-step organic reactions. One common method is the hydroxylation of naphthalene derivatives under controlled conditions. For example, starting from naphthalene, selective hydroxylation can be achieved using reagents such as hydrogen peroxide (H₂O₂) in the presence of catalysts like iron or copper salts .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The process often includes the use of continuous flow reactors and optimized reaction conditions to achieve efficient hydroxylation of naphthalene derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene-1,2,4,5,8-pentol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming naphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various naphthoquinones, reduced naphthalene derivatives, and substituted naphthalenes .
Aplicaciones Científicas De Investigación
Naphthalene-1,2,4,5,8-pentol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of naphthalene-1,2,4,5,8-pentol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the naphthalene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo redox reactions, affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1,2,4,5,7-pentol: Another pentol derivative with similar chemical properties but different hydroxyl group positions.
1,4,5,8-Naphthalenetetracarboxylic dianhydride: A related compound used in the synthesis of naphthalene diimides.
Naphthalene-1,2,4,5-tetrol: A tetrol derivative with four hydroxyl groups .
Propiedades
Número CAS |
93674-93-2 |
|---|---|
Fórmula molecular |
C10H8O5 |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
naphthalene-1,2,4,5,8-pentol |
InChI |
InChI=1S/C10H8O5/c11-4-1-2-5(12)9-8(4)6(13)3-7(14)10(9)15/h1-3,11-15H |
Clave InChI |
IPRQZGOTLNVIAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1O)C(=CC(=C2O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


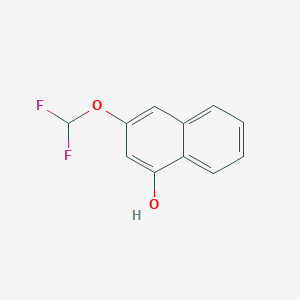


![(NZ)-N-[(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B15068964.png)

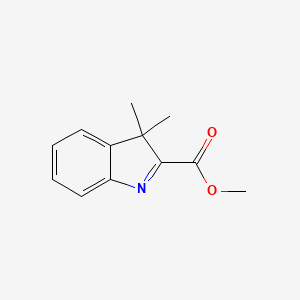

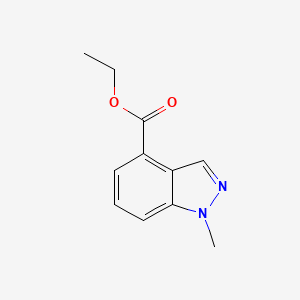
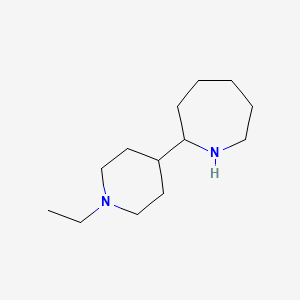
![3-Methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B15069015.png)

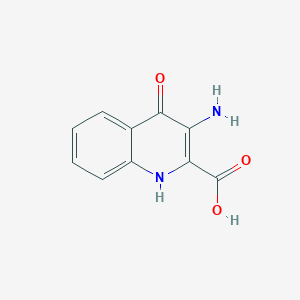
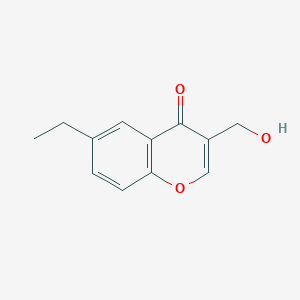
![9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-](/img/structure/B15069041.png)
